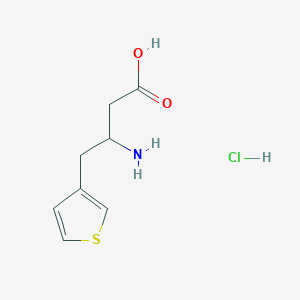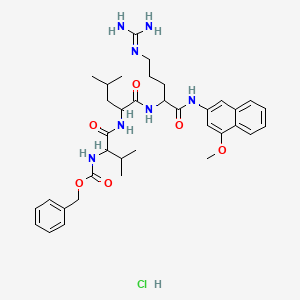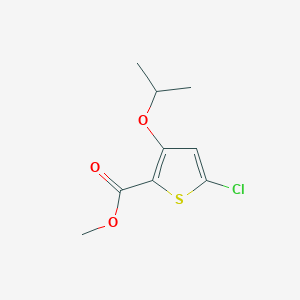
3-Amino-4-(thiophen-3-YL)butanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-amino-4-(thiophen-3-yl)butanoic acid hydrochloride is a chiral amino acid derivative that features a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the thiophene ring imparts unique electronic properties, making it a valuable building block for various chemical reactions and pharmaceutical developments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-4-(thiophen-3-yl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives and amino acids.
Formation of the Intermediate: The thiophene derivative undergoes a series of reactions, including halogenation and subsequent substitution with an amino group to form the intermediate compound.
Coupling Reaction: The intermediate is then coupled with a protected amino acid derivative under specific conditions to form the desired product.
Deprotection and Purification: The final step involves deprotection of the amino acid and purification of the product to obtain ®-3-amino-4-(thiophen-3-yl)butanoic acid hydrochloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-amino-4-(thiophen-3-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-amino-4-(thiophen-3-yl)butanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the effects of thiophene-containing amino acids on protein structure and function. It may also serve as a probe for investigating enzyme-substrate interactions.
Medicine
In medicinal chemistry, ®-3-amino-4-(thiophen-3-yl)butanoic acid hydrochloride is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of novel drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes, due to the electronic properties of the thiophene ring.
Mécanisme D'action
The mechanism of action of ®-3-amino-4-(thiophen-3-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the amino acid moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-4-(thiophen-2-yl)butanoic acid hydrochloride
- 3-amino-4-(furan-3-yl)butanoic acid hydrochloride
- 3-amino-4-(pyridin-3-yl)butanoic acid hydrochloride
Uniqueness
®-3-amino-4-(thiophen-3-yl)butanoic acid hydrochloride is unique due to the specific positioning of the thiophene ring, which imparts distinct electronic properties. This makes it particularly valuable for applications requiring precise electronic characteristics, such as in the development of organic electronic materials and specific enzyme inhibitors.
Propriétés
IUPAC Name |
3-amino-4-thiophen-3-ylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c9-7(4-8(10)11)3-6-1-2-12-5-6;/h1-2,5,7H,3-4,9H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZZLMYYGBIDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)

